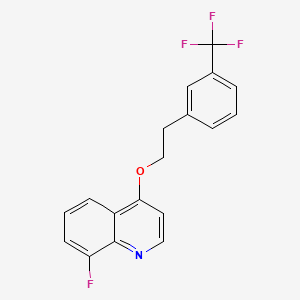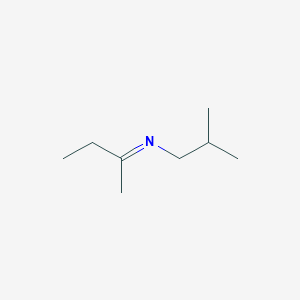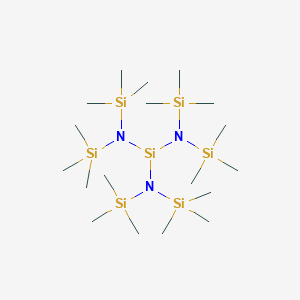
Tris(bis(trimethylsilyl)amino)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine is a silicon-based compound characterized by the presence of trimethylsilyl groups attached to a central silanetriamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine typically involves the reaction of hexachlorosilane with hexamethyldisilazane under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or hexane to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted silanetriamines
Applications De Recherche Scientifique
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced silicon-based materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Explored for its potential in the formulation of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The pathways involved in these processes are influenced by the specific conditions and reagents used in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine include:
- Hexamethyldisilazane
- Trimethylsilyl chloride
- Hexachlorosilane
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine is unique due to its multiple trimethylsilyl groups attached to a central silanetriamine core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C18H54N3Si7 |
|---|---|
Poids moléculaire |
509.2 g/mol |
InChI |
InChI=1S/C18H54N3Si7/c1-23(2,3)19(24(4,5)6)22(20(25(7,8)9)26(10,11)12)21(27(13,14)15)28(16,17)18/h1-18H3 |
Clé InChI |
DIRWWCVZRQGGBK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
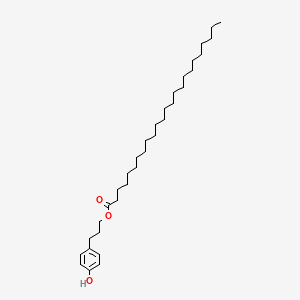

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
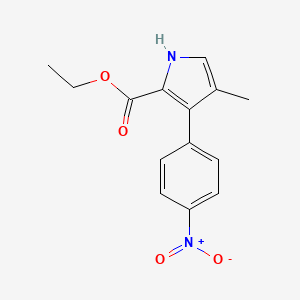
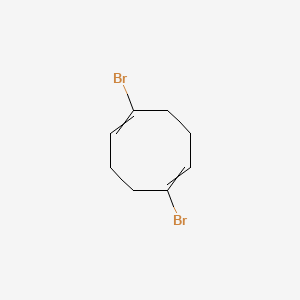
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)

![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
